molecular formula C18H18FN3O2 B4543634 1-(3-fluorobenzoyl)-N-4-pyridinyl-4-piperidinecarboxamide

1-(3-fluorobenzoyl)-N-4-pyridinyl-4-piperidinecarboxamide

Cat. No. B4543634
M. Wt: 327.4 g/mol
InChI Key: PYERTLQJMNYPHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps including reductive amination, amide hydrolysis, N-alkylation, and condensation reactions. For example, a related compound, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, was synthesized from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through these methods. The structures of intermediates and target compounds are typically confirmed by 1H NMR, 19F NMR, and ESI-MS (Yang Fang-wei, 2013).

Molecular Structure Analysis

Characterization and structural elucidation are crucial. Single crystal X-ray diffraction (XRD) is a common technique for determining the crystal structure. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, with its structure confirmed by XRD, showcasing the compound's precise molecular geometry (C. Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The compound's interaction with various receptors or its reactivity towards specific chemicals can be investigated through in vitro receptor binding assays or chemical synthesis pathways. The synthesis and characterization of similar compounds involve detailed chemical reactions indicating their potential as ligands for specific receptors or as intermediates for further chemical transformations (R. Katoch-Rouse & A. Horti, 2003).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are determined using various analytical techniques. For instance, the crystal and molecular structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate were determined by X-ray analysis, revealing insights into the compound's physical characteristics (S. Özbey et al., 1998).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other chemicals, are essential for understanding a compound's behavior in various environments. Studies on related compounds provide insights into their antimicrobial activity, interaction with biological receptors, and potential for forming complex structures through hydrogen bonding and other intermolecular interactions (D. S. Babu et al., 2015).

properties

IUPAC Name

1-(3-fluorobenzoyl)-N-pyridin-4-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c19-15-3-1-2-14(12-15)18(24)22-10-6-13(7-11-22)17(23)21-16-4-8-20-9-5-16/h1-5,8-9,12-13H,6-7,10-11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYERTLQJMNYPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-fluorophenyl)carbonyl]-N-(pyridin-4-yl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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